![molecular formula C24H18FNO4 B13455765 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B13455765.png)
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Coupling Reactions: It is often used in peptide coupling reactions where the Fmoc group protects the amino group during the reaction.
Common Reagents and Conditions
Fmoc-Cl: Used for the protection of amino groups.
Piperidine: Used for deprotection of the Fmoc group.
Dichloromethane (DCM): Common solvent for these reactions.
Sodium Carbonate: Base used in the protection reaction.
Major Products Formed
The major products formed from these reactions include the protected or deprotected amino acids, depending on the reaction conditions used.
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: The Fmoc group is a standard protecting group in solid-phase peptide synthesis.
Medicinal Chemistry: Used in the synthesis of peptide-based drugs.
Biochemistry: Studied for its interactions with various enzymes and proteins.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid primarily involves the protection and deprotection of amino groups. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, making it useful in multi-step synthesis processes. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being synthesized .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.
Fmoc-Ser(tBu)-OH: Fmoc-protected serine with a tBu-protected side chain
Uniqueness
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to the presence of the fluoro and isoindole groups, which can impart specific reactivity and stability characteristics that are beneficial in certain synthetic applications .
Properties
Molecular Formula |
C24H18FNO4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-7-fluoro-1,3-dihydroisoindole-4-carboxylic acid |
InChI |
InChI=1S/C24H18FNO4/c25-22-10-9-18(23(27)28)19-11-26(12-20(19)22)24(29)30-13-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)21/h1-10,21H,11-13H2,(H,27,28) |
InChI Key |
PMWWZDHIGUNUHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


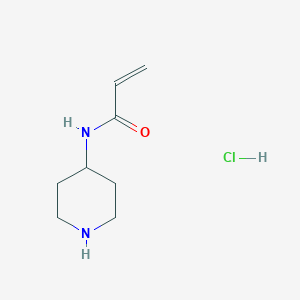
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B13455688.png)
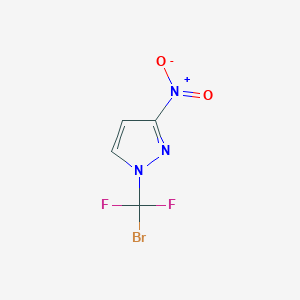
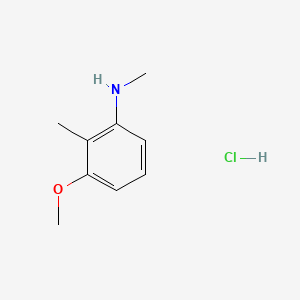
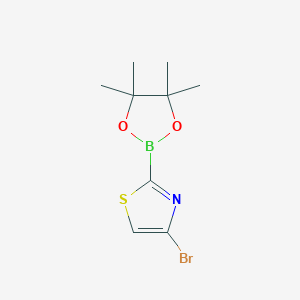

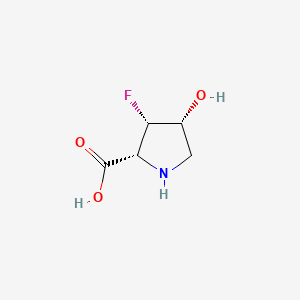
![Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine](/img/structure/B13455714.png)
![3-(3-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazinedihydrochloride](/img/structure/B13455717.png)
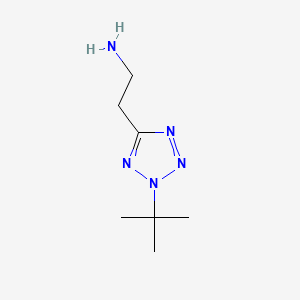
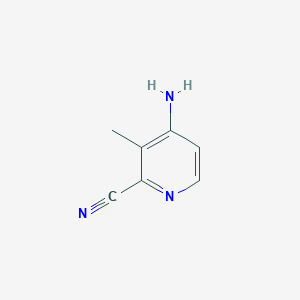
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate](/img/structure/B13455745.png)
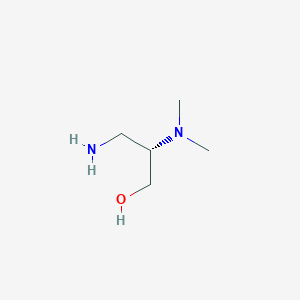
![Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide](/img/structure/B13455772.png)
